molecular formula C17H16N2O5 B5751603 methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate

methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate

Cat. No.: B5751603
M. Wt: 328.32 g/mol
InChI Key: DZHIQSINNLETOJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate, also known as Methyl N-(2-phenylethyl)-3-nitro-5-(benzoyloxy)benzamide, is a chemical compound used in scientific research. It is a nitrobenzamide derivative that has shown potential as an inhibitor of cancer cell growth.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate is not fully understood. It has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also act by inhibiting the production of certain cytokines involved in inflammation.
Biochemical and Physiological Effects:
This compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of certain cytokines involved in inflammation. In addition, it has been shown to have antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate in lab experiments is its potential as an inhibitor of cancer cell growth. It has been shown to be effective against several different types of cancer cells, making it a promising candidate for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood. More research is needed to determine exactly how it works and how it can be optimized for maximum effectiveness.

Future Directions

There are several future directions for research on methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. One direction is to further study its potential as an inhibitor of cancer cell growth. This could involve testing its effectiveness against additional types of cancer cells and studying its mechanism of action in more detail. Another direction is to study its potential as an anti-inflammatory agent. This could involve testing its effectiveness in animal models of inflammation and studying its effects on cytokine production. Finally, there is potential for research on the antibacterial activity of this compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate. This could involve testing its effectiveness against a wider range of bacteria and studying its mechanism of action in more detail.

Synthesis Methods

Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate can be synthesized through a multi-step process. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This is then reacted with N-(2-phenylethyl)amine to form N-(2-phenylethyl)-3-nitrobenzamide. Finally, the benzamide is reacted with methyl chloroformate to form this compound 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate.

Scientific Research Applications

Methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate has been studied for its potential as an inhibitor of cancer cell growth. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.

Properties

IUPAC Name

methyl 3-nitro-5-(2-phenylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-24-17(21)14-9-13(10-15(11-14)19(22)23)16(20)18-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIQSINNLETOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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